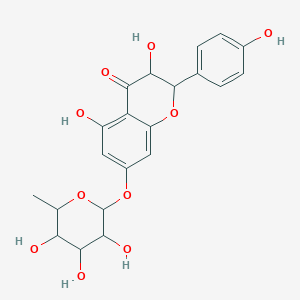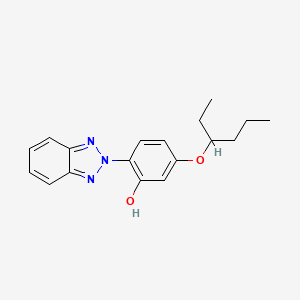![molecular formula C30H24N2O3 B12093182 2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)- CAS No. 506426-96-6](/img/structure/B12093182.png)
2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-: is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 460.52 g/mol
Preparation Methods
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized conditions
Chemical Reactions Analysis
Reactivity: 2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)- can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: May undergo substitution reactions.
Other Reactions: Additional reactions may occur, but detailed studies are needed.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. typical reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and Lewis acids/bases.
Major Products: The major products formed during reactions involving this compound would vary based on the specific reaction type. Further research is necessary to identify these products.
Scientific Research Applications
2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)- finds applications in various scientific fields:
Chemistry: Used as a photosensitizer.
Medicine: Investigated for its pharmacological properties.
Industry: Enhances photosensitivity and photocuring efficiency in UV coatings.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, it’s essential to explore related compounds. One such compound is 2,5-Oxazolidinedione, 4,4-diphenyl- , which shares structural similarities.
Properties
CAS No. |
506426-96-6 |
|---|---|
Molecular Formula |
C30H24N2O3 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
5-[[4-(N-phenylanilino)phenyl]methylidene]-3-(2-phenylethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O3/c33-29-28(35-30(34)31(29)21-20-23-10-4-1-5-11-23)22-24-16-18-27(19-17-24)32(25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-19,22H,20-21H2 |
InChI Key |
YOMJKKAFDBCCMA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)/OC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)

![[[[[5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B12093167.png)

